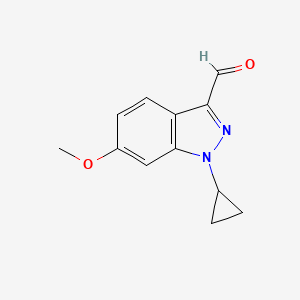

1-Cyclopropyl-6-methoxyindazole-3-carbaldehyde

Description

1-Cyclopropyl-6-methoxyindazole-3-carbaldehyde is a heterocyclic organic compound featuring an indazole core substituted with a cyclopropyl group at position 1, a methoxy group at position 6, and a carbaldehyde functional group at position 3. The cyclopropyl substituent introduces steric and electronic effects that may influence conformational rigidity and metabolic stability, while the methoxy group contributes to solubility and binding affinity modulation. The carbaldehyde moiety at position 3 provides a reactive site for further derivatization, such as condensation reactions to form hydrazones or Schiff bases.

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

1-cyclopropyl-6-methoxyindazole-3-carbaldehyde |

InChI |

InChI=1S/C12H12N2O2/c1-16-9-4-5-10-11(7-15)13-14(8-2-3-8)12(10)6-9/h4-8H,2-3H2,1H3 |

InChI Key |

UMZAEDWAFSXHBS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NN2C3CC3)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Cyclopropyl-6-methoxyindazole-3-carbaldehyde typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of an acid catalyst . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Cyclopropyl-6-methoxyindazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions

Scientific Research Applications

1-Cyclopropyl-6-methoxyindazole-3-carbaldehyde has several applications in scientific research:

Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

Industry: It is used in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-6-methoxyindazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-cyclopropyl-6-methoxyindazole-3-carbaldehyde can be contextualized by comparing it to analogous indazole and indole derivatives. Below is a detailed analysis based on structural motifs, physicochemical properties, and biological relevance (Table 1).

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Observations

Core Structure Differences :

- The indazole core in the target compound contrasts with indoline, hydrazine, or azepine scaffolds in analogs. Indazoles exhibit greater aromatic stability compared to indolines, which may enhance metabolic resistance .

- The presence of a carbaldehyde group (vs. methanesulfonyloxy or pyridinylmethylene in analogs) offers distinct reactivity for forming covalent bonds with biological targets or synthetic intermediates.

The 6-methoxy group may improve solubility compared to hydroxy or thioamide substituents in analogs, though it could reduce hydrogen-bonding capacity relative to hydroxyl groups.

Synthetic Versatility :

- The carbaldehyde group allows for straightforward functionalization (e.g., hydrazone formation), unlike the rigid metal-coordinated hydrazinecarbothioamide complex, which requires specialized synthetic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.